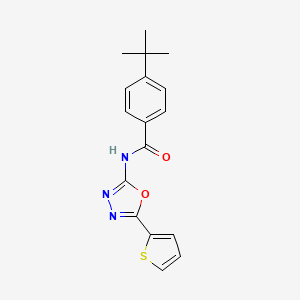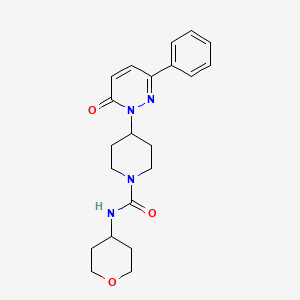
N-(Oxan-4-yl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Oxan-4-yl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide, also known as compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(Oxan-4-yl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of phosphodiesterase-5 (PDE-5), an enzyme involved in the regulation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule involved in smooth muscle relaxation and vasodilation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that it has anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema in rats. It has also been shown to have vasodilatory effects in animal models of hypertension, such as spontaneously hypertensive rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(Oxan-4-yl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide 1 in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. This makes it a valuable tool for studying the role of these targets in various biological processes. However, one limitation of using this compound 1 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Orientations Futures
There are several future directions for the research on N-(Oxan-4-yl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide 1. One direction is the development of new derivatives and analogs of this compound 1 with improved potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of its potential applications in other fields, such as neuroscience and immunology. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets in various biological processes. Overall, the research on this compound 1 has the potential to lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(Oxan-4-yl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide 1 involves the reaction of oxan-4-amine and 6-oxo-3-phenylpyridazine-1-carboxylic acid, followed by the addition of piperidine-1-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent. The resulting product is then purified using column chromatography to obtain pure this compound 1. The yield of the synthesis is approximately 60%, and the purity of the final product is greater than 98%.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to have potent anti-inflammatory and anti-tumor activities. In drug discovery, it has been identified as a potential lead N-(Oxan-4-yl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide for the development of new drugs targeting various diseases such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been investigated for its mechanism of action and biochemical and physiological effects.
Propriétés
IUPAC Name |
N-(oxan-4-yl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-20-7-6-19(16-4-2-1-3-5-16)23-25(20)18-8-12-24(13-9-18)21(27)22-17-10-14-28-15-11-17/h1-7,17-18H,8-15H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFGKNUOAQAFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)NC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone](/img/structure/B2521238.png)
![Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2521239.png)
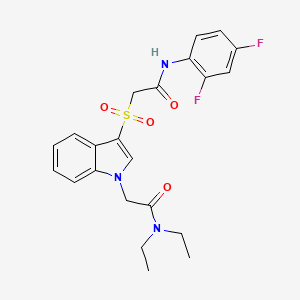
![N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-phenylethyl)urea](/img/structure/B2521241.png)
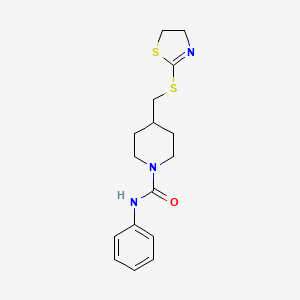
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2521243.png)
![7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B2521244.png)
![6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B2521245.png)
![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2521249.png)
![[4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate](/img/structure/B2521251.png)
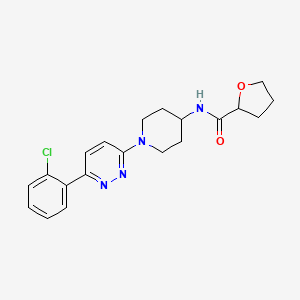
![3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2521254.png)
![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2521257.png)
